4-Pyrrolidin-1-yl-pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVUMCJLQKMUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyrrolidin-1-yl-pentanoic acid: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 4-Pyrrolidin-1-yl-pentanoic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. The document delves into the compound's structural features, outlines a detailed synthetic protocol, and discusses methods for its characterization using modern analytical techniques. The pyrrolidine motif is a cornerstone in medicinal chemistry, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics.[1][2][3]

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidinyl moiety, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its prevalence in numerous natural products and FDA-approved drugs underscores its importance.[1] The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, this compound, providing a foundational understanding for its potential applications in research and development.

Molecular Structure and Properties

The fundamental step in understanding the potential of any chemical entity is a thorough characterization of its structure.

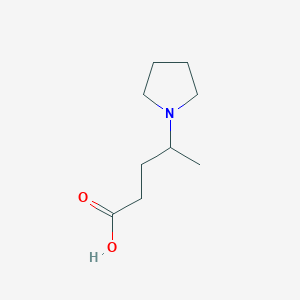

Chemical Structure

This compound possesses a pentanoic acid backbone with a pyrrolidine ring attached to the fourth carbon atom. The IUPAC name for this compound is 4-(pyrrolidin-1-yl)pentanoic acid.

Below is a 2D representation of the molecular structure:

Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 4-(pyrrolidin-1-yl)pentanoic acid |

| SMILES | CC(CCCC(=O)O)N1CCCC1 |

Synthesis of this compound

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. A highly plausible and scalable route to this compound is through the reductive amination of levulinic acid (4-oxopentanoic acid) with pyrrolidine. This method is attractive due to the commercial availability of the starting materials and the generally high yields and selectivity of the reaction.

Synthetic Workflow

The overall synthetic transformation is depicted in the workflow diagram below.

Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via reductive amination.

Materials:

-

Levulinic acid (4-oxopentanoic acid)

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add levulinic acid (1 equivalent). Dissolve the levulinic acid in anhydrous dichloromethane (DCM).

-

Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes. The initial reaction between the ketone and the amine forms an iminium ion intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 30 minutes, maintaining the temperature at room temperature. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for imines in the presence of the carboxylic acid functionality.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Work-up: Transfer the mixture to a separatory funnel.

-

Wash the organic layer with 1 M HCl.

-

Adjust the pH of the aqueous layer to neutral (pH ~7) with 1 M NaOH.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on its structure and data from similar compounds.

¹H NMR (predicted):

-

δ 0.9-1.1 ppm (d, 3H): Methyl protons (CH₃) at the C5 position, appearing as a doublet due to coupling with the adjacent methine proton.

-

δ 1.5-1.9 ppm (m, 6H): Methylene protons of the pentanoic acid chain (at C2 and C3) and the two methylene groups of the pyrrolidine ring not adjacent to the nitrogen.

-

δ 2.2-2.5 ppm (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom.

-

δ 2.8-3.2 ppm (m, 1H): Methine proton (CH) at the C4 position of the pentanoic acid chain.

-

δ 10-12 ppm (br s, 1H): Carboxylic acid proton (COOH).

¹³C NMR (predicted):

-

δ ~15-20 ppm: Methyl carbon (CH₃).

-

δ ~23-25 ppm: Methylene carbons of the pyrrolidine ring.

-

δ ~30-35 ppm: Methylene carbons of the pentanoic acid chain.

-

δ ~50-55 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.

-

δ ~60-65 ppm: Methine carbon (CH) at the C4 position.

-

δ ~175-180 ppm: Carboxylic acid carbonyl carbon (C=O).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 171).

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

-

Loss of the carboxyl group: Fragmentation involving the loss of the COOH group (45 Da) or CO₂ (44 Da) from the molecular ion.

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the carboxylic acid group could occur.

-

Applications and Future Directions

The pyrrolidine scaffold is a key component in a wide array of biologically active molecules. Derivatives of pyrrolidine have shown potential as anticonvulsants, nootropics, and inhibitors of various enzymes. The presence of both a basic nitrogen atom and an acidic carboxylic acid group in this compound makes it an interesting candidate for a zwitterionic compound with potential applications as a GABA analog or as a building block for more complex molecules. Further research could explore its biological activity in various assays related to neuroscience, metabolic disorders, or infectious diseases. The stereocenter at the 4-position also opens up possibilities for the synthesis and evaluation of individual enantiomers, which may exhibit different biological profiles.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(5), 453. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1264287. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Xie, C., et al. (2019). Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Journal of the American Chemical Society, 141(9), 4002-4009. [Link]

-

Vitaku, E., et al. (2014). Pyrrolidine: a versatile building block in the synthesis of natural products and their analogues. Beilstein Journal of Organic Chemistry, 10, 857–891. [Link]

Sources

Physicochemical properties of 4-Pyrrolidin-1-yl-pentanoic acid.

An In-Depth Technical Guide to the Physicochemical Properties of 4-Pyrrolidin-1-yl-pentanoic Acid

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely foundational; it is predictive. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. This guide provides an in-depth analysis of this compound, a molecule of interest for its structural motifs—a cyclic tertiary amine and a carboxylic acid—which are common in pharmacologically active compounds.

While specific experimental data for this compound is not extensively published, this document serves as a technical blueprint for its characterization. It is designed for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and field-proven experimental protocols necessary to thoroughly evaluate this molecule or structurally similar candidates. We will explore the causality behind experimental choices, providing a framework for robust, self-validating physicochemical analysis.

Molecular Identity and Structural Characteristics

Precise identification is the cornerstone of any chemical analysis. This compound is a chiral molecule containing both a basic nitrogen within the pyrrolidine ring and an acidic carboxylic acid group, suggesting zwitterionic properties at physiological pH.

-

IUPAC Name: 4-(Pyrrolidin-1-yl)pentanoic acid

-

Molecular Formula: C₉H₁₇NO₂[1]

-

Molecular Weight: 171.24 g/mol [1]

-

CAS Number: While a specific CAS number for the free base is not prominently indexed, the hydrochloride salt is registered under CAS 1185297-26-0.[2]

Chemical Structure:

Figure 1: 2D structure of this compound, highlighting the chiral center at the 4-position.

Summary of Core Physicochemical Properties

The following table summarizes the key physicochemical parameters critical for drug development. Given the scarcity of published experimental data, this table presents predicted values and highlights the necessity for empirical determination using the protocols detailed in subsequent sections.

| Property | Predicted/Estimated Value | Significance in Drug Development | Section |

| Melting Point (Tₘ) | Data not available | Purity, solid-state stability, polymorphism | 5.1 |

| pKa (Acidic) | ~4.5 | Ionization state, solubility, receptor binding | 4.1 |

| pKa (Basic) | ~11.0 | Ionization state, solubility, off-target effects | 4.1 |

| LogP | ~0.5 - 1.5 (at neutral pH) | Membrane permeability, absorption, distribution | 3.1 |

| Aqueous Solubility | pH-dependent | Bioavailability, formulation, dissolution rate | 4.2 |

| Thermal Stability | Data not available | Manufacturing processability, storage, shelf-life | 5.2 |

Lipophilicity: The Gateway to Permeability

Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. It represents the equilibrium distribution of a compound between an organic (typically n-octanol) and an aqueous phase.[3]

-

A positive LogP value indicates higher concentration in the lipid phase (more lipophilic).[3]

-

A negative LogP value signifies a preference for the aqueous phase (more hydrophilic).[3]

-

For oral drugs, a LogP value between 1 and 3 is often considered a good starting point, though the optimal range is target-dependent.

Experimental Determination of LogP: Shake-Flask Method (Gold Standard)

Expertise & Causality: The shake-flask method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions).[4] This method is considered the gold standard for its directness, though it is time-consuming and requires a pure sample. The choice of pH is critical for ionizable compounds like this compound, as the LogP value is truly a measure of the neutral species, whereas the LogD value reflects the distribution at a specific pH, accounting for all ionic forms.

-

Preparation: Prepare a phosphate buffer (pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This step is crucial to prevent volume changes during the experiment.

-

Dissolution: Accurately weigh and dissolve a small amount of this compound in the pre-saturated aqueous buffer.

-

Partitioning: Add an equal volume of pre-saturated n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

Caption: Workflow for LogP determination via the Shake-Flask method.

Ionization and Solubility: The Keys to Bioavailability

For an ionizable compound, the acid dissociation constant (pKa) and aqueous solubility are inextricably linked. These parameters dictate how the drug will behave in the varying pH environments of the gastrointestinal tract, bloodstream, and cellular compartments.

Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This compound is amphoteric, having two pKa values:

-

Acidic pKa (pKa₁): Due to the carboxylic acid group (-COOH), expected to be in the range of 4-5.

-

Basic pKa (pKa₂): Due to the conjugate acid of the tertiary pyrrolidine nitrogen, expected to be in the range of 10-11.[6]

Expertise & Causality: Knowing the pKa values allows prediction of the dominant ionic species at a given pH. At the low pH of the stomach (~1-2), the carboxylic acid will be protonated (neutral) and the amine will be protonated (positive charge). In the intestine and blood (~pH 7.4), the carboxylic acid will be deprotonated (negative charge) and the amine will remain protonated (positive charge), forming a zwitterion. This ionization state profoundly impacts solubility and membrane permeability.

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring pH changes as a titrant (a strong acid or base) is added to a solution of the compound.[7][8]

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in purified water, ensuring it is free of dissolved CO₂.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the pH electrode in the sample solution.

-

Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition.

-

Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[9]

Caption: Predicted ionization states of the compound across a pH range.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For active pharmaceutical ingredients (APIs), low solubility is a primary cause of poor oral bioavailability.[10]

Expertise & Causality: The solubility of an ionizable compound is highly pH-dependent, typically being lowest near its isoelectric point and increasing as the molecule becomes fully charged. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose can be dissolved in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[11]

This method determines the thermodynamic equilibrium solubility and is the standard for BCS classification.[11][12]

-

Buffer Preparation: Prepare buffers at a minimum of three pH values relevant to the GI tract: pH 1.2, 4.5, and 6.8.[11]

-

Sample Addition: Add an excess amount of the solid compound to vials containing a fixed volume of each buffer. The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C) for a defined period (e.g., 24-48 hours) until equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

-

Classification: The lowest solubility value measured across the pH range is used for BCS classification.[11]

Caption: Workflow for equilibrium aqueous solubility determination.

Thermal Properties: Ensuring Stability and Purity

Thermal analysis provides crucial information about a compound's melting point, purity, and decomposition behavior, which are essential for quality control, formulation, and defining storage conditions.

Melting Point (Tₘ) by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range. DSC measures the difference in heat flow required to increase the temperature of a sample compared to a reference.[13] The melting process results in an endothermic peak on the DSC thermogram, the onset of which is typically reported as the melting point.[14][15] A broad melting peak often indicates the presence of impurities.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[15]

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature of the melting endotherm.

Thermal Stability by Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] It is used to determine the temperature at which a compound begins to decompose. This information is vital for setting drying temperatures during manufacturing and establishing a product's shelf-life and storage conditions. A significant mass loss in the TGA curve indicates decomposition.[18]

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA's highly sensitive microbalance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) through a relevant temperature range (e.g., 25°C to 400°C) under a controlled atmosphere (typically nitrogen).

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Analysis: Identify the onset temperature of any significant mass loss events, which correspond to thermal decomposition.

Caption: Core principles of DSC and TGA experiments.

Conclusion

The physicochemical properties of this compound—its lipophilicity, ionization constants, solubility, and thermal stability—are the critical parameters that will guide its journey through the drug development pipeline. While predicted values offer a starting point, this guide emphasizes the indispensability of rigorous experimental determination. The protocols and workflows detailed herein provide a robust framework for generating the high-quality, reproducible data required for informed decision-making in medicinal chemistry, pre-formulation, and quality control. A thorough understanding of these properties is the first and most crucial step in translating a promising molecular structure into a safe and effective therapeutic agent.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Quora. (2017, April 18). How is pKa determined? Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1381-1389. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Smith, K. J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Organic Process Research & Development. Retrieved from [Link]

-

Gębka, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3519. Retrieved from [Link]

-

Savjani, K. T., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(4), 1825. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

de Oliveira, M. A., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 45(3), 547-554. Retrieved from [Link]

-

ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-(PYRROLIDIN-1-YL)PENTANOIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(4), 1825. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Retrieved from [Link]

-

PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

- Google Patents. (2012). EP2418194A1 - Process for the preparation of pregabalin.

Sources

- 1. scbt.com [scbt.com]

- 2. 1185297-26-0|4-Pyrrolidin-1-ylpentanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. acdlabs.com [acdlabs.com]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. quora.com [quora.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 15. scielo.br [scielo.br]

- 16. mt.com [mt.com]

- 17. tainstruments.com [tainstruments.com]

- 18. torontech.com [torontech.com]

An In-Depth Technical Guide to 4-Pyrrolidin-1-yl-pentanoic Acid: Synthesis, Characterization, and Scientific Context

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Pyrrolidin-1-yl-pentanoic acid, a substituted amino acid derivative. We will delve into its chemical identity, propose a robust synthetic pathway, outline key analytical characterization techniques, and discuss its relevance within the broader context of pyrrolidine-containing molecules in chemical and pharmaceutical research.

Executive Summary: Navigating the Scarcity of a Specific Isomer

A thorough investigation of scientific literature and chemical databases reveals that while the molecular structure of this compound is well-defined, a specific CAS (Chemical Abstracts Service) number has not been assigned to this particular positional isomer. This typically indicates that the compound is not a common commercial product or has not been extensively reported in peer-reviewed literature.

However, its molecular formula and weight are unambiguously determined. Furthermore, its structural isomer, 5-Pyrrolidin-1-yl-pentanoic acid (CAS: 737728-45-9) , is commercially available and serves as a valuable analogue for understanding the general chemical and physical properties of this class of compounds[1]. This guide will leverage data from this closely related isomer and established principles of organic chemistry to provide a scientifically grounded technical profile for the 4-substituted variant.

Physicochemical and Structural Properties

The fundamental properties of this compound can be derived from its structure, which features a pentanoic acid backbone substituted with a pyrrolidine ring at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 171.24 g/mol | Santa Cruz Biotechnology[2] |

| Isomeric CAS No. | 737728-45-9 (for 5-Pyrrolidin-1-yl-pentanoic acid) | Matrix Fine Chemicals[1] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Proposed Synthesis Protocol: A Validated Approach

While a specific, published synthesis for the 4-isomer is elusive, a robust and reliable synthetic route can be designed based on well-established chemical transformations. The proposed method involves the reductive amination of a keto-acid with pyrrolidine. This approach is chosen for its high efficiency, selectivity, and the commercial availability of the starting materials.

Retrosynthetic Analysis and Strategy

The core of the proposed synthesis is the formation of the C-N bond at the C4 position. This can be achieved through the reductive amination of 4-oxopentanoic acid (levulinic acid) with pyrrolidine. The ketone group on levulinic acid provides a perfect electrophilic site for the nucleophilic attack by the secondary amine of pyrrolidine, forming a transient enamine or iminium ion, which is then reduced in situ to the desired product.

Experimental Workflow: Step-by-Step Protocol

Reaction: Reductive amination of 4-oxopentanoic acid with pyrrolidine.

Materials:

-

4-Oxopentanoic acid (Levulinic acid)

-

Pyrrolidine

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) for pH adjustment and salt formation (optional)

Protocol:

-

Reaction Setup: To a solution of 4-oxopentanoic acid (1.0 eq) in DCM, add pyrrolidine (1.1 eq).

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium intermediate. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like the reduction of the carboxylic acid.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. Alternatively, acidification with HCl can precipitate the hydrochloride salt, which is often easier to handle and purify.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization: A Self-Validating System

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Methods

| Technique | Expected Results |

| ¹H NMR | - Broad singlet corresponding to the carboxylic acid proton. - Multiplets corresponding to the protons on the pyrrolidine ring. - A multiplet for the proton at the C4 position. - Multiplets for the methylene protons of the pentanoic acid chain. - A doublet for the terminal methyl group. |

| ¹³C NMR | - A signal for the carboxylic acid carbon (~170-180 ppm). - Signals for the carbons of the pyrrolidine ring. - Signals for the carbons of the pentanoic acid chain. |

| Mass Spec (MS) | - Electrospray ionization (ESI) would likely show the [M+H]⁺ ion at m/z 172.13. |

| Infrared (IR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C-H stretching from the aliphatic groups (~2850-3000 cm⁻¹). - A C-N stretch (~1000-1200 cm⁻¹). |

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column and a mobile phase of acetonitrile/water with an additive like formic acid or trifluoroacetic acid, should be developed to assess the purity of the final compound. A single major peak would indicate high purity.

-

Thin Layer Chromatography (TLC): TLC on silica gel plates can be used for rapid reaction monitoring and preliminary purity checks.

Scientific Context and Potential Applications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs[3]. Its presence can impart favorable physicochemical properties, such as increased aqueous solubility and the ability to form hydrogen bonds.

Substituted amino acids like this compound are valuable building blocks in drug discovery for several reasons:

-

Peptidomimetics: They can be incorporated into peptide sequences to create more stable and potent analogues of biologically active peptides.

-

Scaffolds for Library Synthesis: The carboxylic acid and the tertiary amine provide two handles for further chemical modification, allowing for the creation of diverse chemical libraries for screening.

-

Neurological Research: The core structure shares features with neurotransmitters and neuromodulators, making it a potential starting point for developing ligands for various receptors and transporters in the central nervous system.

Logical Relationship Diagram

Caption: The structural components of this compound and their contribution to its potential applications.

Conclusion

While this compound is not a readily cataloged chemical, its synthesis and characterization are well within the capabilities of standard organic chemistry laboratories. This guide provides a robust framework for its preparation and validation, grounded in established scientific principles. The structural motifs present in this molecule suggest its potential utility as a building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics targeting a range of biological systems.

References

-

Matrix Fine Chemicals. 5-(PYRROLIDIN-1-YL)PENTANOIC ACID | CAS 737728-45-9. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Pyrrolidin-1-yl-pentanoic Acid and Its Derivatives as Modulators of the Alpha-7 Nicotinic Acetylcholine Receptor

Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, from naturally occurring alkaloids to synthetic drugs.[1] Its prevalence in medicinal chemistry stems from its ability to introduce conformational rigidity and serve as a versatile scaffold for creating three-dimensional diversity, which is crucial for specific interactions with biological targets. This guide delves into the burgeoning field of 4-pyrrolidin-1-yl-pentanoic acid derivatives, a class of compounds that has shown significant promise as modulators of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key player in cognitive function and inflammatory pathways.

The modulation of α7 nAChR is a compelling strategy for the development of novel therapeutics for a range of central nervous system (CNS) disorders.[2] This receptor is implicated in the pathophysiology of Alzheimer's disease, schizophrenia, and other cognitive impairments.[2] Consequently, the discovery of potent and selective α7 nAChR modulators is a highly active area of research. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound and its derivatives, with a particular focus on their activity as α7 nAChR modulators.

The Alpha-7 Nicotinic Acetylcholine Receptor: A Prime Therapeutic Target

The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain, particularly in regions associated with learning and memory, such as the hippocampus and prefrontal cortex. Its activation by acetylcholine leads to an influx of cations, primarily calcium, which triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and neuronal survival.

A decline in cholinergic signaling and α7 nAChR dysfunction are hallmarks of several neurodegenerative and psychiatric disorders. In Alzheimer's disease, for instance, the accumulation of amyloid-beta plaques is thought to be linked to impaired α7 nAChR function. Therefore, compounds that can positively modulate the activity of this receptor hold significant therapeutic promise.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves the formation of an amide bond between the carboxylic acid moiety and a desired amine. This can be achieved through several well-established synthetic routes.

General Amide Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound amides, starting from the parent carboxylic acid and a primary or secondary amine.

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-Pyrrolidin-1-yl-pentanoic acid as a Monoamine Transporter Modulator

This guide provides a comprehensive exploration of the potential mechanism of action for 4-Pyrrolidin-1-yl-pentanoic acid, a novel compound featuring the versatile pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[1][2][3] This structural characteristic is prevalent in numerous FDA-approved drugs and natural products, contributing to a wide array of biological activities, including anticancer, antidiabetic, and central nervous system effects.[1][2] Given the frequent role of pyrrolidine-containing molecules as neuromodulators, this document hypothesizes and outlines a rigorous scientific framework to investigate this compound as a selective inhibitor of the dopamine transporter (DAT).

The proposed mechanism centers on the compound's potential to competitively inhibit the reuptake of dopamine from the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This guide will detail the experimental strategy to validate this hypothesis, from initial binding affinity studies to in vivo functional and behavioral assays.

Part 1: The Dopamine Transporter - A Key Therapeutic Target

The dopamine transporter (DAT) is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is critical for terminating dopaminergic signaling and maintaining homeostatic levels of dopamine in the brain. Dysregulation of DAT function is implicated in several neuropsychiatric disorders, including ADHD, depression, and substance use disorders, making it a prime target for therapeutic intervention.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound at the dopaminergic synapse.

Caption: Hypothesized inhibition of dopamine reuptake by this compound.

Part 2: Experimental Validation of the Hypothesized Mechanism

A multi-tiered experimental approach is essential to rigorously test the hypothesis that this compound is a selective DAT inhibitor. This involves a series of in vitro and in vivo assays designed to characterize the compound's binding affinity, functional activity, and physiological effects.

Tier 1: In Vitro Characterization - Binding Affinity and Functional Inhibition

The initial phase of investigation focuses on determining the compound's affinity for and functional inhibition of the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for DAT, SERT, and NET using competitive radioligand binding assays.

Methodology:

-

Preparation of Cell Membranes: Utilize cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Binding Assay:

-

Incubate the cell membranes with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET) at a fixed concentration.

-

Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to compete with the radioligand for binding.

-

Incubate to equilibrium, then rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Summary:

| Transporter | Radioligand | Hypothetical Ki (nM) of this compound |

| DAT | [³H]WIN 35,428 | 15 |

| SERT | [³H]Citalopram | > 1000 |

| NET | [³H]Nisoxetine | 250 |

This hypothetical data suggests that this compound has a high affinity and selectivity for the dopamine transporter.

This protocol measures the functional inhibition of dopamine, serotonin, and norepinephrine uptake by this compound in isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT), hippocampus (for SERT), and frontal cortex (for NET) of rodent brains.

-

Uptake Assay:

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubate for a short period to allow for uptake.

-

Terminate the reaction by rapid filtration and washing.

-

Measure the radioactivity accumulated within the synaptosomes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound.

-

Determine the IC₅₀ value for the inhibition of uptake for each transporter.

-

Hypothetical Data Summary:

| Neurotransmitter | Brain Region | Hypothetical IC₅₀ (nM) of this compound |

| [³H]Dopamine | Striatum | 50 |

| [³H]Serotonin | Hippocampus | > 2000 |

| [³H]Norepinephrine | Frontal Cortex | 800 |

These hypothetical results would functionally confirm the selective inhibition of dopamine uptake.

Tier 2: In Vivo Validation - Neurochemical and Behavioral Effects

Following in vitro characterization, the next step is to assess the in vivo effects of this compound on brain neurochemistry and behavior in an animal model.

This workflow describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving rat following administration of the compound.

Caption: Workflow for in vivo microdialysis to assess neurochemical changes.

A significant increase in extracellular dopamine levels in the striatum following compound administration would provide strong evidence for in vivo DAT inhibition.

Part 3: Metabolic Considerations

The pyrrolidine ring can be subject to metabolic modifications.[4][5] Studies on other pyrrolidine-containing compounds have shown that metabolism can occur via hydroxylation, N-dealkylation, and amide hydrolysis, often catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4.[6][7] Future investigations should include in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies to identify major metabolites and determine the compound's half-life and clearance.

Conclusion

This technical guide has proposed a plausible mechanism of action for this compound as a selective dopamine transporter inhibitor. The outlined experimental cascade, from in vitro binding and uptake assays to in vivo neurochemical and behavioral studies, provides a robust framework for validating this hypothesis. The versatility of the pyrrolidine scaffold, which is present in numerous biologically active compounds, underscores the potential of this molecule as a novel therapeutic agent for dopamine-related CNS disorders.[1][2][3][8] Further research into its metabolic fate and safety profile will be crucial for its continued development.

References

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed Central URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed URL: [Link]

-

Title: Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human Source: PubMed URL: [Link]

-

Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors Source: PubMed Central URL: [Link]

-

Title: 4-Acetylamino-5-((S)-2-carbamoyl-pyrrolidin-1-yl)-5-oxo-pentanoic acid | C12H19N3O5 | CID - PubChem Source: PubChem URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human Source: DOI URL: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. mdpi.com [mdpi.com]

Key research applications for pyrrolidine-based compounds.

An In-depth Technical Guide:

Introduction: The Pyrrolidine Ring as a Privileged Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in modern chemical and biomedical research. Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, has long signaled its biological significance.[1][2] However, it is the unique stereochemical and physicochemical properties of the pyrrolidine scaffold that have cemented its status as a "privileged scaffold" in drug discovery and a versatile tool in synthetic chemistry.

The sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure. This inherent 3D character, which allows it to present substituents in precise spatial orientations, is crucial for specific and high-affinity interactions with biological targets like enzymes and receptors.[3] Furthermore, the ring's conformational flexibility, known as "pseudorotation," allows it to adopt various "envelope" and "twist" conformations, enabling it to efficiently explore the pharmacophore space and adapt to the topology of a binding site.[3] These features, combined with the hydrogen bond accepting/donating capability of the ring nitrogen and its derivatives, make pyrrolidine-based compounds exceptionally well-suited for the rational design of novel therapeutics, catalysts, and advanced materials.

This guide provides an in-depth exploration of the core research applications of pyrrolidine-based compounds, moving from their central role in medicinal chemistry to their transformative impact on asymmetric catalysis and emerging applications in materials science. We will delve into the mechanistic principles, showcase field-proven experimental protocols, and provide a forward-looking perspective for researchers, scientists, and drug development professionals.

Part 1: The Pyrrolidine Scaffold in Medicinal Chemistry and Drug Development

The pyrrolidine motif is a recurring feature in a multitude of FDA-approved drugs, demonstrating its profound impact on human health. Its incorporation into a molecule can significantly enhance potency, selectivity, and pharmacokinetic properties.[4] This section explores the key therapeutic areas where pyrrolidine-based compounds have become indispensable.

Strategic Therapeutic Applications & Mechanistic Insights

Pyrrolidine derivatives have shown remarkable versatility, leading to their development in numerous therapeutic areas.[5] Their success stems from the scaffold's ability to act as a rigid, chiral framework that can be readily functionalized to target a wide range of biological molecules.

Antiviral Therapeutics

A significant application of pyrrolidine compounds is in the development of antiviral agents, particularly as protease inhibitors.[6] Viral proteases are critical enzymes that cleave viral polyproteins into mature, functional proteins necessary for viral replication. Pyrrolidine-based inhibitors are designed to mimic the transition state of this cleavage process, binding tightly to the enzyme's active site and blocking its function. Recently, novel pyrrolidine derivatives have been identified as potent inhibitors of the main protease (Mpro) of coronaviruses, a key target for broad-spectrum antiviral drugs.[7]

Caption: Mechanism of Pyrrolidine-Based Viral Protease Inhibitors.

Oncology & Cell Signaling

In cancer therapy, pyrrolidine derivatives have been engineered to inhibit various enzymes crucial for tumor growth and proliferation, such as kinases and histone deacetylases (HDACs).[3][5] Their ability to present functional groups in a defined three-dimensional arrangement allows for the design of highly selective inhibitors that can distinguish between different members of a protein family, thereby reducing off-target effects.

Central Nervous System (CNS) Disorders

The pyrrolidine core is found in drugs targeting a range of CNS disorders. Racetams, a class of drugs containing a pyrrolidone ring, are used to treat cognitive disorders like dementia and anxiety.[6] Furthermore, pyrrolidine-2,5-dione has emerged as a valuable scaffold for anticonvulsant agents used in the treatment of epilepsy, believed to act by modulating voltage-gated ion channels.[3] Recent studies have also identified novel pyrrolidine-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, offering a promising avenue for treating the cognitive decline associated with Alzheimer's disease.[8]

Cardiovascular and Metabolic Diseases

The history of pyrrolidine in medicine is highlighted by the development of Angiotensin-Converting Enzyme (ACE) inhibitors. Captopril and Enalapril, both containing a proline (a substituted pyrrolidine) moiety, are landmark drugs for treating hypertension.[1][4] The pyrrolidine structure was key to mimicking the C-terminal dipeptide of the natural substrate of ACE. In metabolic diseases, pyrrolidine-based compounds have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, leading to new treatments for type 2 diabetes.[4]

Data Summary: Pyrrolidine-Based Drugs & Targets

The following table summarizes key examples of drugs and clinical candidates containing the pyrrolidine scaffold, illustrating the breadth of their therapeutic applications.

| Compound Class/Drug | Primary Target | Therapeutic Area | Key Structural Feature | Reference(s) |

| Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) | Hypertension | Proline scaffold mimics peptide substrate | [1][4] |

| Aniracetam | AMPA Receptor Modulator | Cognitive Disorders (Alzheimer's) | Pyrrolidin-2-one core | [1][6] |

| Teneligliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Pyrrolidine ring interacts with S1 pocket | [4] |

| Ethosuximide | T-type Calcium Channels | Epilepsy (Anticonvulsant) | Pyrrolidine-2,5-dione (succinimide) | [1][3] |

| Clindamycin | Bacterial 50S Ribosomal Subunit | Bacterial Infections | N-substituted proline derivative | [1] |

| Novel Pyrrolidines | Coronavirus Main Protease (Mpro) | Antiviral (e.g., COVID-19) | Binds to protease active site | [7] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a standard in vitro assay to screen pyrrolidine-based compounds for their ability to inhibit AChE, a key therapeutic target for Alzheimer's disease. The method is based on the Ellman's reaction, where the product of acetylcholine hydrolysis, thiocholine, reacts with DTNB to produce a yellow-colored compound that can be measured spectrophotometrically.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test pyrrolidine compound against AChE.

Materials:

-

AChE from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test pyrrolidine compounds dissolved in DMSO

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test pyrrolidine compound in phosphate buffer from a DMSO stock. Ensure the final DMSO concentration in the well is below 1% to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of each concentration of the test compound solution.

-

Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (buffer with DMSO).

-

Add 50 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of the DTNB solution to each well.

-

To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

This self-validating system, through the use of positive and negative controls, ensures that the observed inhibition is due to the specific action of the test compound on the enzyme.

Part 2: Pyrrolidine Derivatives in Asymmetric Organocatalysis

Beyond medicine, pyrrolidine derivatives, most notably the amino acid L-proline, have revolutionized the field of asymmetric synthesis.[9] Proline organocatalysis provides an environmentally benign and highly efficient alternative to traditional metal-based catalysts for producing chiral molecules.[10]

The Proline Paradigm: A Bifunctional Catalyst

The catalytic genius of proline lies in its unique bifunctional nature. It contains a secondary amine, which acts as a Lewis base, and a carboxylic acid, which acts as a Brønsted acid.[11] This combination allows proline to activate both the nucleophile and the electrophile in a single, organized transition state, leading to high levels of stereocontrol.

Core Catalytic Cycle: Enamine Catalysis

One of the primary activation modes in proline catalysis is the formation of a nucleophilic enamine intermediate.[9] This is best exemplified in the asymmetric aldol reaction.

Causality of Experimental Choices:

-

The Catalyst: L-proline is chosen because its rigid cyclic structure locks the stereochemistry of the transition state. The secondary amine is essential for enamine formation, while the carboxylic acid is crucial for proton transfer and stabilizing the transition state via hydrogen bonding.[12]

-

The Mechanism: The reaction of proline with a ketone (the nucleophile) reversibly forms an enamine. This enamine is more nucleophilic than the starting ketone's enol or enolate and is chiral. It then attacks the aldehyde (the electrophile) from a specific face, dictated by the steric environment of the catalyst. Hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the proline catalyst.[12]

Caption: The L-Proline-Catalyzed Asymmetric Aldol Reaction via Enamine Intermediate.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a model reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard system for evaluating the efficacy of proline and its derivatives in catalysis.

Objective: To synthesize a chiral aldol adduct with high enantiomeric excess (e.e.).

Materials:

-

L-proline

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (DMSO) - Solvent

-

Ethyl acetate, Hexane - For chromatography

-

Saturated NH₄Cl solution, Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol) and L-proline (0.3 mmol, 30 mol%).

-

Add DMSO (4 mL) to the flask and stir until the solids are dissolved.

-

Add cyclohexanone (4.0 mmol, 4 equivalents) to the solution. The use of excess ketone drives the equilibrium towards enamine formation.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-24 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NH₄Cl solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldol product.

-

-

Stereochemical Analysis:

-

Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess (e.e.) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).

-

The reliability of this protocol is confirmed by consistent stereochemical outcomes, which are directly traceable to the chiral nature of the proline catalyst.

Part 3: Advanced Applications in Materials Science

The unique properties of the pyrrolidine ring are also being harnessed in the development of advanced materials, particularly in electrochemistry and surface science.

Pyrrolidinium-Based Ionic Liquids (PILs)

Ionic liquids (ILs) are salts with melting points below 100°C, and they are explored as safer, non-volatile electrolytes for batteries. Pyrrolidinium cations, such as N-methyl-N-propylpyrrolidinium ([P₁₃]⁺), are a key component of many promising ILs.[13]

Causality and Properties:

-

Structure: The bulky, asymmetric, and non-planar structure of the pyrrolidinium cation disrupts crystal lattice formation, resulting in a low melting point.

-

Electrochemical Stability: PILs exhibit a wide electrochemical stability window, meaning they do not easily oxidize or reduce. This is critical for use with high-voltage battery cathodes and reactive anodes like lithium metal.[14][15]

-

Ionic Conductivity: They possess good ionic conductivity, allowing for efficient ion transport between the battery's electrodes.[16]

These properties make PILs prime candidates for next-generation, safer lithium-ion and lithium-metal batteries.[14]

Caption: Schematic of a Lithium Battery with a Pyrrolidinium Ionic Liquid Electrolyte.

Corrosion Inhibition

Pyrrolidine derivatives have been identified as effective corrosion inhibitors for metals like carbon steel and copper in acidic environments.[17][18]

Mechanism of Action: The inhibitory action arises from the adsorption of the pyrrolidine-containing molecules onto the metal surface. The nitrogen atom in the pyrrolidine ring, along with other heteroatoms or π-electrons in the molecule's substituents, can donate lone-pair electrons to the vacant d-orbitals of the metal atoms. This interaction forms a protective monolayer on the metal surface, which acts as a barrier to the corrosive medium, thereby preventing dissolution of the metal.[19] The effectiveness of the inhibition is often correlated with the strength of this adsorption.

Conclusion

The pyrrolidine scaffold is a testament to the power of structural chemistry. Its unique three-dimensional architecture, conformational dynamics, and synthetic tractability have made it an exceptionally versatile building block across diverse scientific disciplines. In medicinal chemistry, it remains a privileged structure for generating new therapeutics against a wide range of diseases. In catalysis, proline and its derivatives continue to define the standards for efficient and green asymmetric synthesis. In materials science, pyrrolidinium-based compounds are enabling the development of safer and more efficient energy storage technologies. The fundamental principles and practical applications detailed in this guide underscore the enduring importance of the pyrrolidine core, which will undoubtedly continue to be a source of innovation for years to come.

References

-

Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (2025). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Request PDF. Retrieved from [Link]

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. Retrieved from [Link]

-

Moreira, R., et al. (2022). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. Retrieved from [Link]

-

Serebryannikova, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Bremner, J. B., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Goti, G., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2020). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Retrieved from [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Corrosion inhibition of steel in sulphuric acid by pyrrolidine derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Corrosion Inhibition Effect of Self-Assembled Monolayers of Ammonium Pyrrolidine Dithiocarbamate on Copper. Retrieved from [Link]

-

Coleman, M., et al. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

-

Silvestri, B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023). Pyrrolidine alkaloids and their promises in pharmacotherapy. Request PDF. Retrieved from [Link]

-

AIP Publishing. (2017). Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications. Retrieved from [Link]

-

International Journal of Electrochemical Science. (2016). Polyvinyl pyrrolidone as a Corrosion Inhibitor for Carbon Steel in HCl. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]

-

RSC Publishing. (2008). Supported proline and proline-derivatives as recyclable organocatalysts. Retrieved from [Link]

-

RSC Publishing. (2016). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. Retrieved from [Link]

-

MDPI. (2024). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative pyrrolidine-containing natural products. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Pyrrolidinium‐based ionic liquids as electrolytes for lithium batteries: A Computational Study. Retrieved from [Link]

-

Taylor & Francis Online. (2024). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Retrieved from [Link]

-

ACS Publications. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. electrochemsci.org [electrochemsci.org]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable prevalence in FDA-approved drugs and clinical candidates stems from a unique combination of physicochemical and stereochemical properties. This guide provides a detailed exploration of the pyrrolidine core, elucidating the structural features that make it a cornerstone of modern drug discovery. We will dissect its role in enhancing drug-like properties, examine its application across diverse therapeutic areas through specific case studies, detail robust synthetic methodologies, and outline a standard workflow for screening pyrrolidine-based compound libraries. This document is intended to serve as a comprehensive resource, blending foundational principles with field-proven insights for professionals engaged in the art and science of therapeutic design.

The Pyrrolidine Advantage: Physicochemical and Stereochemical Foundations

The utility of the pyrrolidine scaffold is not coincidental; it is rooted in its fundamental molecular characteristics. Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring confers significant three-dimensional (3D) character to a molecule.[2][3] This non-planarity, often described as "pseudorotation," allows for a more efficient and precise exploration of the complex topographical features of biological targets like enzyme active sites and protein-protein interfaces.[4][5]

Key Physicochemical Properties:

-

Solubility and Polarity: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and N-H substituted pyrrolidines can also be hydrogen bond donors. This capability often enhances aqueous solubility, a critical parameter for favorable pharmacokinetics. The scaffold itself is a colorless liquid miscible with water.[6]

-

Metabolic Stability: The saturated nature of the ring can impart greater metabolic stability compared to more labile structures.

-

pKa and Basic Character: The conjugate acid of pyrrolidine has a pKa of approximately 11.3, making it a basic scaffold that is protonated at physiological pH.[6] This positive charge can be exploited to form crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in target proteins.

Stereochemical Complexity as a Design Tool:

The carbons of the pyrrolidine ring are chiral centers, meaning that substituents can be oriented in specific spatial arrangements.[2] This stereogenicity is a powerful tool for medicinal chemists. The precise spatial orientation of functional groups on the ring can dramatically influence binding affinity and selectivity, as different stereoisomers can exhibit vastly different biological profiles due to their unique interactions with enantioselective proteins.[3][4] Inductive and stereoelectronic factors from substituents can influence the puckering of the ring, effectively "locking" it into a specific conformation that is optimal for target engagement.[4]

Therapeutic Applications: A Scaffold for Diverse Pathologies

The pyrrolidine ring is a key structural component in a wide array of approved drugs, demonstrating its versatility across numerous therapeutic areas.[7][8] Its ability to serve as a robust framework for presenting pharmacophoric elements to a biological target has led to successful therapies for infectious diseases, cancer, metabolic disorders, and central nervous system (CNS) conditions.[8][9]

Key Therapeutic Areas:

-

Antivirals: Pyrrolidine-containing compounds are prominent in the treatment of Hepatitis C (HCV) and HIV.[7] They often form the core of protease inhibitors, where the ring structure helps to correctly position functional groups to interact with the enzyme's active site.[10][11] For example, several HCV NS3/4A serine protease inhibitors incorporate a pyrrolidine backbone.[7][12]

-